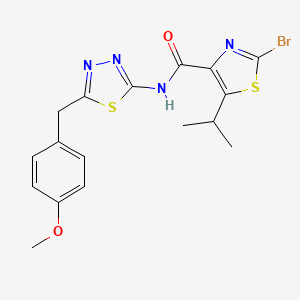

C17H17BrN4O2S2

Description

The bromine atom enhances electrophilic reactivity, while sulfur may contribute to redox activity or coordination chemistry.

Properties

Molecular Formula |

C17H17BrN4O2S2 |

|---|---|

Molecular Weight |

453.4 g/mol |

IUPAC Name |

2-bromo-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-propan-2-yl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C17H17BrN4O2S2/c1-9(2)14-13(19-16(18)26-14)15(23)20-17-22-21-12(25-17)8-10-4-6-11(24-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,20,22,23) |

InChI Key |

ASASDXBEZLLOSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N=C(S1)Br)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-({2-[(4-bromobenzene)sulfonyl]ethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Bromobenzene Sulfonyl Group: This step involves the sulfonylation of the triazole intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Pyridine Ring: The final step includes the coupling of the sulfonylated triazole with a pyridine derivative, often facilitated by a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[5-({2-[(4-bromobenzene)sulfonyl]ethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine: can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dehalogenated derivatives.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

4-[5-({2-[(4-bromobenzene)sulfonyl]ethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 4-[5-({2-[(4-bromobenzene)sulfonyl]ethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the triazole and pyridine rings allows for specific interactions with biological macromolecules, influencing pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Weight Differences

C₁₇H₁₇BrN₄O₂S₂ differs significantly from compounds in the C₁₇H₁₂N₂O₄ family (e.g., Flazin, 5-benzylidene-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione) by incorporating bromine, additional nitrogen, and sulfur atoms. Key distinctions include:

This could improve binding affinity in drug-target interactions compared to Flazin derivatives .

Functional Group Impact on Reactivity

- Bromine vs. Nitro Groups : Bromine’s polarizability and leaving-group capability contrast with nitro groups’ electron-withdrawing effects. For instance, 5-benzylidene-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione relies on nitro groups for π-π stacking in enzyme inhibition, whereas bromine in C₁₇H₁₇BrN₄O₂S₂ may facilitate nucleophilic substitutions or cross-coupling reactions .

- Sulfur Roles : The dual sulfur atoms in C₁₇H₁₇BrN₄O₂S₂ could enable disulfide bonding or metal coordination, unlike C₁₇H₁₂N₂O₄S (single sulfur), which primarily contributes to ring strain in thiazolidine systems .

Biological Activity

C17H17BrN4O2S2, also known as CCG-203769, is a compound that has garnered attention in pharmacological research due to its selective inhibition of the RGS4 protein, which plays a crucial role in G protein signaling pathways. This article delves into the biological activity of CCG-203769, presenting data tables, case studies, and detailed research findings.

| Property | Value |

|---|---|

| Molecular Formula | This compound |

| Molecular Weight | 436.37 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 264.3 ± 23.0 °C |

| Melting Point | Not Available |

CCG-203769 acts as a selective inhibitor of the RGS4 protein, with an IC50 value of 17 nM for blocking the RGS4-Gαo interaction in vitro. This selectivity is significant as it shows an 8-fold preference for RGS4 over RGS19 and a 350-fold preference over RGS16, indicating its potential utility in targeting specific signaling pathways without affecting other related proteins .

In Vitro Studies

- G Protein Signaling : CCG-203769 inhibits GTPase activity associated with RGS4, enhancing Gαq-dependent cellular Ca²⁺ signaling. This modulation is crucial for various physiological processes, particularly in cardiac function and neuronal signaling .

- Selectivity Profile : The compound demonstrates substantial selectivity against other RGS proteins, with weak inhibition observed for RGS8 (IC50 > 60 μM) and no inhibition of RGS7 .

In Vivo Studies

In vivo experiments have highlighted the pharmacological effects of CCG-203769:

- Cardiac Effects : In conscious rats, CCG-203769 was administered prior to Carbachol, significantly enhancing the bradycardic effect induced by Carbachol (p < 0.05). This suggests a potential application in managing heart rate abnormalities .

- Parkinson’s Disease Models : In models of D2 antagonist-induced bradykinesia (using Raclopride), doses ranging from 0.1 to 10 mg/kg reversed symptoms effectively, showcasing its therapeutic potential in Parkinson's disease .

Case Study 1: Effect on Bradycardia

A study evaluated the effects of CCG-203769 on heart rate modulation in rats. The compound was found to potentiate the bradycardic effects of Carbachol significantly when administered prior to the agonist.

Case Study 2: Impact on Motor Function

In another investigation involving raclopride-induced akinesia in mice, administration of CCG-203769 reversed paw dragging behavior at doses as low as 0.1 mg/kg, indicating its potential utility in treating motor function disorders associated with dopamine receptor antagonism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.